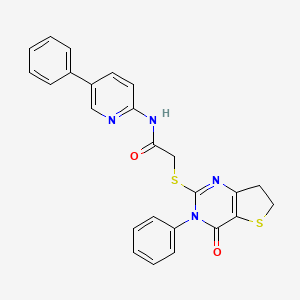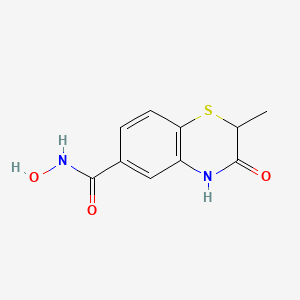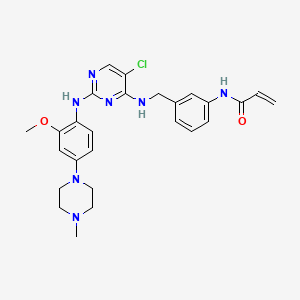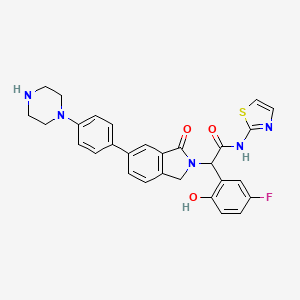
JNJ-55511118
Descripción general
Descripción
JNJ 55511118 es un modulador negativo altamente potente, reversible y selectivo de los receptores AMPA que contienen la proteína reguladora transmembrana del receptor AMPA gamma-8 (TARP-gamma-8). Este compuesto ha demostrado ser prometedor en el tratamiento de trastornos neurológicos, particularmente la epilepsia, debido a su capacidad para inhibir la señalización excitatoria en el cerebro .
Aplicaciones Científicas De Investigación
JNJ 55511118 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una molécula herramienta para estudiar la modulación de los receptores AMPA y su papel en la señalización excitatoria.
Biología: Investigado por sus efectos sobre la neurotransmisión y la plasticidad sináptica en el cerebro.
Medicina: Explorado como un posible agente terapéutico para el tratamiento de la epilepsia y otros trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los receptores AMPA y vías relacionadas .
Mecanismo De Acción
JNJ 55511118 ejerce sus efectos inhibiendo selectivamente los receptores AMPA que contienen TARP-gamma-8. Esta inhibición reduce la conductancia de un solo canal de los receptores, disminuyendo así la señalización excitatoria en el cerebro. El compuesto interactúa con las subunidades auxiliares de los receptores, modificando sus propiedades farmacológicas y reduciendo su influencia en la neurotransmisión .
Métodos De Preparación
La ruta sintética para JNJ 55511118 involucra varios pasos, comenzando con la preparación de la estructura central de benzimidazol. Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, a menudo involucrando reacciones a gran escala en condiciones controladas .
Análisis De Reacciones Químicas
JNJ 55511118 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
Compuestos similares a JNJ 55511118 incluyen otros moduladores del receptor AMPA, como:
Perampanel: Otro antagonista del receptor AMPA utilizado en el tratamiento de la epilepsia.
Talampanel: Un antagonista no competitivo del receptor AMPA con propiedades neuroprotectoras.
GYKI 52466: Un antagonista selectivo del receptor AMPA con efectos anticonvulsivantes.
JNJ 55511118 es único en su alta selectividad para los receptores AMPA que contienen TARP-gamma-8, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de estos receptores en los trastornos neurológicos .
Propiedades
IUPAC Name |
5-[2-chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O2/c15-8-2-1-3-11(22-14(16,17)18)12(8)7-4-5-9-10(6-7)20-13(21)19-9/h1-6H,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBXSLRIXGQVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B608154.png)

![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)

![11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B608160.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)

![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)



![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)
